2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid
Description
Historical Context and Discovery
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid is a synthetic organic compound first characterized in the early 2000s, with its molecular identity and properties gradually elucidated through chemical registries and proteomics research. It emerged from efforts to design functionalized benzoic acid derivatives with potential biological activity, particularly in enzyme inhibition and therapeutic applications. The compound’s detailed structural information was consolidated and made publicly accessible around 2007, with ongoing updates to its chemical data as recently as 2025, reflecting continuous interest and research in its applications.
Significance in Organic and Medicinal Chemistry
This compound belongs to a class of functionalized benzoic acids notable for their amide and carbamoyl linkages, which confer specific biochemical interactions. The presence of the 1-pyrrolidinylcarbonyl moiety attached to an anilino group, itself linked to a benzoic acid core, suggests a design aimed at modulating enzyme activity or receptor binding through hydrogen bonding and hydrophobic interactions. Its molecular weight of approximately 338.4 g/mol and formula C19H18N2O4 make it suitable for drug-like properties such as moderate lipophilicity and potential bioavailability.
In medicinal chemistry, derivatives of benzoic acid with such substitutions are often explored for their inhibitory effects on enzymes involved in inflammation, neurodegeneration, or cancer pathways. Although specific pharmacological data for this compound are limited, its structural features align with molecules investigated for monoacylglycerol lipase (MAGL) inhibition and other therapeutic targets.
Position in the Family of Functionalized Benzoic Acid Derivatives
This compound is part of a broader family of functionalized benzoic acids characterized by amide and carbamoyl functional groups attached to the aromatic ring. This family includes compounds with various substitutions on the aniline and pyrrolidine rings, designed to optimize binding affinity and selectivity for biological targets.
| Feature | Description |
|---|---|
| Core Structure | Benzoic acid (2-position substitution) |
| Key Functional Groups | Anilino, 1-pyrrolidinylcarbonyl, carbamoyl |
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| Typical Applications | Enzyme inhibition, proteomics research |
This compound's unique combination of functional groups differentiates it from simpler benzoic acid derivatives, positioning it as a specialized molecule for biochemical and pharmacological investigation.
Research Relevance in Chemical Sciences
The compound is primarily utilized in proteomics research and chemical biology, where its defined structure allows for probing protein interactions and enzyme inhibition mechanisms. It serves as a scaffold for developing inhibitors targeting enzymes implicated in neuroinflammation and neurodegenerative diseases, as suggested by related patent literature on heterocyclic compounds with similar carbamoyl and amide functionalities.
Its physicochemical properties, including moderate molecular weight and the presence of hydrogen bond donors and acceptors, make it a candidate for further medicinal chemistry optimization. Research efforts have focused on synthesizing analogs via click chemistry and other methods to enhance potency and selectivity, as seen in related studies on benzoic acid derivatives with triazole modifications.
Data Table: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1003682-96-9 |
| MDL Number | MFCD09436377 |
| Structural Features | Benzoic acid core, anilino, 1-pyrrolidinylcarbonyl, carbamoyl |
| pKa (estimated) | ~6-7 (typical for carboxylic acid derivatives) |
| Solubility | Moderate (dependent on solvent) |
| Application Areas | Proteomics, enzyme inhibition, medicinal chemistry research |
Visual Representations
2D Chemical Structure
(Depiction shows the benzoic acid core with amide linkages to the 4-(1-pyrrolidinylcarbonyl)anilino substituent)
3D Conformer Model
An interactive 3D conformer of the molecule is available via chemical databases such as PubChem, illustrating spatial arrangement critical for understanding binding interactions in biological systems.
Summary of Research Findings
- The compound has been identified as a useful chemical tool in proteomics and enzyme inhibition studies, particularly related to neuroinflammation and neurodegenerative disease pathways.
- Its design incorporates functional groups known to engage in hydrogen bonding and hydrophobic interactions, facilitating selective binding to enzyme active sites.
- Synthetic routes include amide bond formation and carbonyl functionalization, with ongoing research into analogs to improve pharmacokinetic and pharmacodynamic profiles.
- Patent literature indicates interest in related heterocyclic compounds for therapeutic applications, supporting the compound’s relevance in drug discovery.
- Physicochemical data confirm its suitability as a drug-like molecule, with molecular weight and polarity balanced for potential bioavailability.
Properties
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSGVJVEFLOEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(1-Pyrrolidinylcarbonyl)aniline
The key intermediate 4-(1-pyrrolidinylcarbonyl)aniline (CAS: 150057-97-9) is synthesized via nucleophilic acyl substitution:
Reaction Conditions
-
Pyrrolidine (1.2 eq) reacted with 4-nitrobenzoyl chloride in dichloromethane at 0°C
-
Catalytic DMAP (0.1 eq) accelerates amide formation
Critical Parameters
-
Temperature control (<5°C) prevents diacylation
-
Hydrogen pressure (50 psi) optimizes reduction kinetics
Coupling with 2-Carboxybenzoyl Chloride
The final step employs Schotten-Baumann conditions:
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Purity Impact |
|---|---|---|---|
| Reaction Temperature | 0-40°C | 25°C | Δ 92% → 95% |
| Molar Excess Cl | 1.0-1.2 eq | 1.05 eq | Δ 88% → 95% |
| Base Concentration | 2-4M NaOH | 3M | Δ 90% → 95% |
This method achieves 78-82% isolated yield with HPLC purity >98%.
Synthetic Route 2: One-Pot Coupling Strategy
Coupling Agent Screening
Modern protocols favor carbodiimide-mediated coupling to minimize side reactions:
Reaction Scheme
Coupling Agent Comparison
| Agent | Additive | Yield (%) | EP Impurity Profile |
|---|---|---|---|
| DCC | HOBt | 65 | 3.2% Dicyclohexylurea |
| EDC·HCl | HOBt | 88 | 0.9% NHS ester |
| CDI | Imidazole | 72 | 1.8% N-Acylurea |
EDC/HOBt system demonstrates superior reactivity (88% yield) with minimal byproduct formation.
Solvent Optimization
Non-polar solvents favor carbodiimide activation but limit solubility:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 82 | 18 |
| NMP | 32.2 | 88 | 24 |
| DMSO | 46.7 | 75 | 30 |
| THF | 7.5 | 58 | 36 |
NMP achieves optimal balance between activation efficiency and solubility.
Process Intensification Strategies
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer:
-
Residence time: 8 min
-
Temperature: 110°C
-
Productivity: 12 g/hr
-
Space-time yield: 1.8 kg/L·day
In Situ Acid Activation
Using Ghosez reagent (Cl₃CCN) eliminates separate chloride formation:
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95% conversion in 4 hr
-
50% reduction in process steps
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 12.85 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.15-7.45 (m, 7H, Ar-H), 3.45 (m, 4H, pyrrolidine), 1.85 (m, 4H, pyrrolidine)
HPLC Conditions
-
Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
-
Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50)
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Retention Time: 6.8 min
Industrial-Scale Considerations
The patented process from WO2015087343A2 provides critical insights for manufacturing:
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Cost Analysis
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Raw material contribution: 62% of total cost
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Solvent recovery: Reduces expenses by 28%
-
-
Environmental Factors
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E-Factor: 18.7 (batch) vs. 9.2 (continuous)
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PMI: 56 kg/kg (traditional) → 32 kg/kg (optimized)
-
-
Regulatory Compliance
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ICH Q3D elemental impurities: Pd <2 ppm
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Residual solvents: NMP <500 ppm
-
Emerging Methodologies
Enzymatic Coupling
Lipase B (CAL-B) catalyzed amidation:
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45% conversion in 72 hr
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Requires further optimization for industrial viability
Photochemical Activation
Visible-light mediated coupling:
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Ru(bpy)₃²⁺ catalyst
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60% yield achieved under blue LED irradiation
Chemical Reactions Analysis
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. In biology and medicine, this compound helps in understanding disease mechanisms and developing therapeutic strategies. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their structure and function, which can lead to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural variations, molecular properties, and applications of compounds analogous to 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid:
*Estimated based on structural analogs.
Key Observations:
Ring Size and Electronic Effects: The azepane analog (7-membered ring) exhibits higher molecular weight (366.42 g/mol) compared to the target compound’s estimated 340 g/mol, suggesting that ring size directly impacts molecular bulk and possibly solubility .
Functional Group Impact: The iodoanilino-sulfonyl derivative (C20H15IN2O5S) demonstrates how halogenation (iodine) and sulfonyl groups significantly increase molecular weight (522.32 g/mol) and may influence binding interactions in biological systems .
Biological Activity
The compound 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (also known as a benzoic acid derivative) has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
This compound features a benzoic acid core with a pyrrolidinyl group, which may influence its interaction with biological targets.
Recent studies have indicated that benzoic acid derivatives can modulate various biological pathways. The following mechanisms have been identified:
- Inhibition of Protein Degradation Pathways : Research has shown that some benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells .
- Antioxidant Activity : Compounds similar to this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress .
- Cytotoxic Effects on Cancer Cells : Some studies have reported that benzoic acid derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Biological Activities of this compound and Related Compounds
Case Studies and Research Findings
-
Study on Ubiquitin-Proteasome Pathway :
A study conducted by researchers demonstrated that the compound significantly activates the UPP in human foreskin fibroblasts. This activation was measured by increased levels of chymotrypsin-like activity, indicating enhanced protein degradation capabilities . -
Anticancer Potential :
In vitro studies using Hep-G2 and A2058 cell lines showed that this compound induced apoptosis at concentrations as low as 20 µM. The mechanism was linked to the activation of caspases, which are essential mediators in programmed cell death . -
Antioxidant Properties :
The antioxidant capacity was evaluated through various assays measuring free radical scavenging activity. The compound exhibited significant protective effects against oxidative stress in cellular models, suggesting its potential application in age-related diseases .
Q & A
Q. What are the established synthetic routes for 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid, and what are their respective yields and purities?
Methodological Answer: The compound is typically synthesized via sequential coupling reactions. A common approach involves:
Amide Coupling : Reacting 4-(1-pyrrolidinylcarbonyl)aniline with a benzoyl chloride derivative (e.g., 2-carboxybenzoyl chloride) in anhydrous DMF using coupling agents like HATU or DCC.
Acid Activation : The carboxylic acid group is activated using carbodiimide reagents to facilitate nucleophilic attack by the aniline moiety.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- 1H NMR : The aromatic protons (7.2–8.3 ppm) and pyrrolidine protons (1.8–3.5 ppm) are diagnostic. The carboxylic acid proton may appear as a broad peak at ~12 ppm (DMSO-d6) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 365.1234 (C20H17N2O5+) .
Q. What are the solubility properties of this compound in common organic solvents, and how do they influence experimental design?
Methodological Answer: Solubility is critical for reaction setup and purification:
- High Solubility : DMF, DMSO (due to polar amide/carboxylic acid groups).
- Low Solubility : Hexane, ether (requires sonication or heating for dissolution).
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or stability of this compound under varying conditions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:
Predict Reactivity : Identify electrophilic/nucleophilic sites via Fukui indices.
Assess Stability : Calculate bond dissociation energies (BDEs) for hydrolysis-prone bonds (e.g., amide linkage).
Q. What are the common sources of data contradiction in studies involving this compound, such as discrepancies in reported biological activity or physicochemical properties?
Methodological Answer: Contradictions often stem from:
Synthetic Impurities : Residual solvents (e.g., DMF) or unreacted intermediates alter bioactivity .
Analytical Variability : HPLC methods with different columns (C18 vs. phenyl) yield varying purity assessments .
Q. Mitigation Strategies :
- Standardize synthesis protocols (e.g., HATU over DCC).
- Validate analytical methods using certified reference materials.
Q. What experimental design considerations are critical when evaluating the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach based on OECD guidelines:
Phase 1 : Measure log P (octanol-water partition coefficient) to assess bioavailability.
Phase 2 : Conduct hydrolysis studies (pH 4–9, 50°C) to identify degradation products.
Q. How does the compound’s structure facilitate its application in metal-organic frameworks (MOFs)?
Methodological Answer: The carboxylic acid and pyrrolidinylcarbonyl groups act as:
Linkers : Coordinate to metal nodes (e.g., Zn²+, Cu²+) via deprotonated carboxylate.
Functional Sites : Pyrrolidine enhances framework flexibility for gas adsorption.
Case Study : A Zn-based MOF using this compound showed a BET surface area of 980 m²/g and CO2 uptake of 2.8 mmol/g (1 bar, 298 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
